methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate
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Overview
Description
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate is a synthetic organic compound It is characterized by the presence of a tert-butyl group attached to a benzoyl moiety, which is further linked to an amino group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate typically involves the following steps:
Formation of the tert-butylbenzoyl chloride: This can be achieved by reacting tert-butylbenzoyl chloride with an appropriate amine under controlled conditions.
Amination: The resulting tert-butylbenzoyl chloride is then reacted with 2-chlorobenzoic acid in the presence of a suitable base to form the desired amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate
- Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate is unique due to the presence of both a tert-butylbenzoyl group and a chlorobenzoate ester in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Properties
IUPAC Name |
methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-19(2,3)13-7-5-12(6-8-13)17(22)21-14-9-10-16(20)15(11-14)18(23)24-4/h5-11H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCLLWNHNPXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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